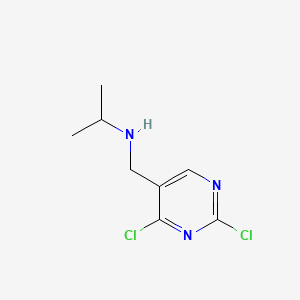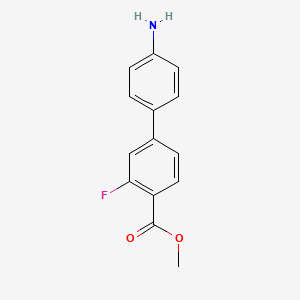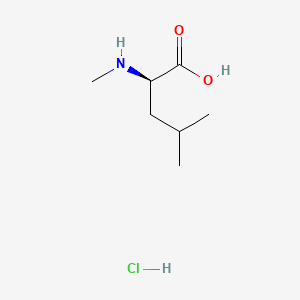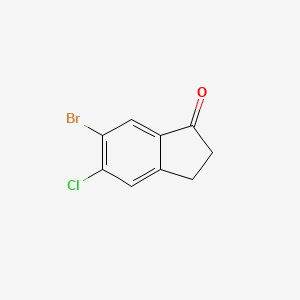
6-Bromo-5-chloro-1-indanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Bromo-5-chloro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 5th positions, respectively, on the indanone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
科学的研究の応用
6-Bromo-5-chloro-1-indanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s halogenated structure makes it a useful probe for studying enzyme interactions and metabolic pathways.
Safety and Hazards
将来の方向性
“6-Bromo-5-chloro-1-indanone” and other halogen-containing drugs have emerged in recent years. In 2021, 14 new chemical entities were approved by the FDA for clinical use . These data highlight the emergent role of halogens, particularly fluorine and chlorine, in the preparation of drugs for the treatment of several diseases such as viral infections, several types of cancer, cardiovascular disease, multiple sclerosis, migraine, and inflammatory diseases such as vasculitis .
作用機序
Target of Action
It’s known that 1-indanone derivatives have been widely used in medicine and have shown biological activity . They have applications as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in the Alzheimer’s disease treatment, cardiovascular drugs, and more .
Mode of Action
It’s known that 1-indanone derivatives interact with various biological targets to exert their effects . The interaction with these targets leads to changes at the molecular and cellular level, resulting in the observed biological activity.
Biochemical Pathways
1-indanone derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . These compounds can influence the function of key enzymes, receptors, and other proteins, thereby altering the biochemical pathways in which these targets are involved.
Result of Action
It’s known that 1-indanone derivatives can have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . These effects are the result of the compound’s interaction with its targets and the subsequent changes in cellular function and biochemistry.
生化学分析
Biochemical Properties
The role of 6-Bromo-5-chloro-1-indanone in biochemical reactions is not well-studied. Indanone derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, or van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-documented. Indanone derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Indanone derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-1-indanone typically involves the halogenation of 1-indanone derivatives. One common method is the Friedel-Crafts acylation reaction, where 3-chlorobenzaldehyde reacts with propionic acid to form 3-chlorophenylpropionic acid. This intermediate then undergoes a Friedel-Crafts acylation reaction to yield 5-chloro-1-indanone . The bromination of 5-chloro-1-indanone at the 6th position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable one-pot processes. For instance, the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates can be employed to produce indanones in good yields . These methods are designed to be efficient and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
6-Bromo-5-chloro-1-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
類似化合物との比較
Similar Compounds
6-Chloro-1-indanone: Similar in structure but lacks the bromine atom at the 6th position.
6-Bromo-1-indanone: Similar in structure but lacks the chlorine atom at the 5th position.
5-Chloro-1-indanone: Similar in structure but lacks the bromine atom at the 6th position.
Uniqueness
6-Bromo-5-chloro-1-indanone is unique due to the presence of both bromine and chlorine atoms on the indanone ring. This dual halogenation can lead to distinct chemical reactivity and biological activity compared to its mono-halogenated counterparts. The combination of these halogens can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
6-bromo-5-chloro-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXCLAYHZBRJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
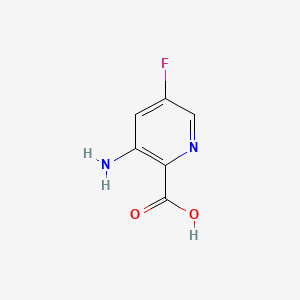
![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)


![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)

![tert-Butyl N-[4-(3-cyanopyridin-2-yl)phenyl]carbamate](/img/structure/B578234.png)
